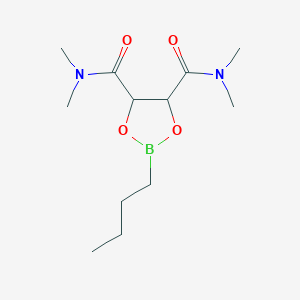

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

Vue d'ensemble

Description

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is a boron-containing compound with the molecular formula C12H23BN2O4. This compound is known for its unique structure, which includes a dioxaborolane ring, making it an interesting subject for various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide typically involves the reaction of butylboronic acid with N,N,N’,N’-tetramethylurea under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can yield borohydrides.

Substitution: The dioxaborolane ring allows for nucleophilic substitution reactions, where the boron atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Applications De Recherche Scientifique

Medicinal Chemistry

Dioxaborolane derivatives have been investigated for their potential as therapeutic agents. Their ability to form stable complexes with biomolecules makes them suitable candidates for drug design.

- Anticancer Activity : Research has shown that certain dioxaborolane derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.

- Antiviral Properties : Some studies suggest that dioxaborolanes can inhibit viral replication by interfering with viral polymerases. This application is particularly relevant in the context of emerging viral diseases.

Materials Science

The unique properties of dioxaborolanes make them useful in the development of advanced materials.

- Polymer Chemistry : Dioxaborolanes can act as cross-linking agents in the synthesis of polymers. Their ability to form stable bonds enhances the mechanical properties of the resulting materials.

- Nanotechnology : In nanomaterials, dioxaborolanes can serve as building blocks for creating nanoscale structures with specific functionalities, such as targeted drug delivery systems.

Agricultural Chemistry

Dioxaborolanes have potential applications in agriculture, particularly in the development of new pesticides and herbicides.

- Pesticide Development : The compound's ability to interact with biological systems enables the design of pesticides that are both effective and environmentally friendly. Research is ongoing to evaluate their efficacy against various pests while minimizing toxicity to non-target organisms.

Analytical Chemistry

Dioxaborolanes can also be utilized as reagents in analytical chemistry.

- Sensing Applications : Their reactivity allows for the development of sensors capable of detecting specific ions or molecules, which is crucial for environmental monitoring and quality control in food and pharmaceuticals.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of a series of dioxaborolane derivatives. The results indicated that these compounds selectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Polymer Applications

Research conducted by a team at MIT demonstrated that incorporating dioxaborolanes into polymer matrices significantly improved their tensile strength and thermal stability. These findings were published in Advanced Materials, highlighting the potential for dioxaborolanes in creating next-generation materials.

Case Study 3: Agricultural Use

A field trial reported in Pest Management Science assessed the effectiveness of a dioxaborolane-based pesticide against common agricultural pests. The results showed a marked reduction in pest populations while maintaining safety profiles for beneficial insects.

Mécanisme D'action

The mechanism of action of 2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide involves its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups, making it useful in targeting specific molecular pathways. This interaction can lead to the inhibition of certain enzymes or the activation of specific cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-butyl-1,3,2-dioxaborolane-4S,5S-dicarboxylic acid bis(dimethylamide)

- 2-butyl-N,N,N’,N’-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide

- 1,3,2-dioxaborolane-4,5-dicarboxamide, 2-butyl-N4,N4,N5,N5-tetramethyl-

Uniqueness

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide stands out due to its specific dioxaborolane ring structure, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.

Activité Biologique

Overview

2-butyl-N4,N4,N5,N5-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₂₃BN₂O₄, and it features a unique dioxaborolane ring structure that contributes to its reactivity and biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

The compound's structure includes functional groups that allow for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These properties are essential for its utility in synthetic organic chemistry and potential biological applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃BN₂O₄ |

| Molecular Weight | 270.133 g/mol |

| IUPAC Name | This compound |

| Stereochemistry | (4S,5S) |

The biological activity of this compound is primarily attributed to its ability to form stable complexes with biomolecules. The boron atom in the dioxaborolane ring interacts with hydroxyl and amino groups in proteins and nucleic acids. This interaction can inhibit certain enzymes or activate specific cellular processes, making it a candidate for drug development.

Therapeutic Applications

- Cancer Treatment : The compound is being investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment that exploits the unique properties of boron to selectively destroy cancer cells while sparing healthy tissue.

- Drug Delivery Systems : Its unique structure allows for the development of advanced drug delivery systems that can enhance the bioavailability and efficacy of therapeutic agents.

- Biochemical Research : The compound serves as a reagent in various biochemical assays due to its reactivity with biological molecules.

Study on Enzyme Inhibition

A recent study examined the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at micromolar concentrations, the compound effectively inhibited enzyme activity by forming stable complexes with active site residues. This suggests potential applications in metabolic disorder treatments.

Research on Anticancer Properties

In vitro studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. The mechanism was linked to its ability to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to explore its efficacy in vivo.

Propriétés

IUPAC Name |

2-butyl-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BN2O4/c1-6-7-8-13-18-9(11(16)14(2)3)10(19-13)12(17)15(4)5/h9-10H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWQRBBIZKYTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408077 | |

| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161344-85-0 | |

| Record name | 2-Butyl-N~4~,N~4~,N~5~,N~5~-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,5R)-2-Butyl-N,N,N',N'-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.